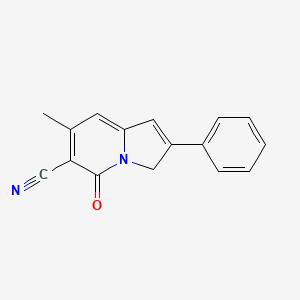
7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile is a chemical compound with the molecular formula C₁₆H₁₂N₂O It is known for its unique structure, which includes an indolizine ring system
Vorbereitungsmethoden
The synthesis of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of phenylacetonitrile and methyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Hydrolysis: The nitrile group can be hydrolyzed to carboxylic acids under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic uses, including its role as a lead compound in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 7-Methyl-5-oxo-2-phenyl-3,5-dihydroindolizine-6-carbonitrile stands out due to its unique indolizine ring system. Similar compounds include:
- 7-Methyl-2-phenyl-6-cyan-3,5-dihydro-indolizinon
- 5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and potential .
Eigenschaften
IUPAC Name |
7-methyl-5-oxo-2-phenyl-3H-indolizine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-11-7-14-8-13(12-5-3-2-4-6-12)10-18(14)16(19)15(11)9-17/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSWSSCRJOUHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(=CC2=C1)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B2516144.png)
![8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2516145.png)


![[2-(4-Methyl-1,3-thiazol-5-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![N-[1-(Oxan-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2516150.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2516154.png)


![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2516158.png)
![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2516159.png)
![3-(8-Methyl-1,2,3a,4,5,6-hexahydro-pyrazino-[3,2,1-jk]carbazol-3-yl)propionic acid](/img/structure/B2516162.png)
![2-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2516163.png)
